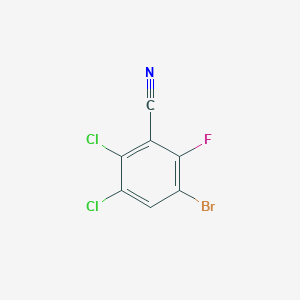
3-Bromo-5,6-dichloro-2-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5,6-dichloro-2-fluorobenzonitrile is an organic compound with the molecular formula C7HBrCl2FN. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzonitrile core. It is used in various chemical syntheses and research applications due to its unique reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-dichloro-2-fluorobenzonitrile typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable benzonitrile precursor. For instance, starting from 2-fluorobenzonitrile, bromination and chlorination reactions can be carried out sequentially or simultaneously under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure the selective introduction of halogens. The reaction conditions typically include the use of solvents like dichloromethane or chloroform, and the reactions are carried out at controlled temperatures to prevent over-halogenation or side reactions.
化学反応の分析
Types of Reactions
3-Bromo-5,6-dichloro-2-fluorobenzonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine) on the aromatic ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitrile group can direct the incoming electrophile to specific positions on the ring.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3) can be used to facilitate the reaction.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent for converting the nitrile group to an amine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzonitrile, while reduction of the nitrile group will produce the corresponding amine.
科学的研究の応用
3-Bromo-5,6-dichloro-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 3-Bromo-5,6-dichloro-2-fluorobenzonitrile depends on its specific application. In chemical reactions, the halogen atoms and the nitrile group play crucial roles in determining the reactivity and selectivity of the compound. The nitrile group can act as an electron-withdrawing group, influencing the electron density on the aromatic ring and directing electrophilic substitution reactions.
In biological systems, if the compound or its derivatives are used as bioactive molecules, they may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways and targets would depend on the structure-activity relationship (SAR) studies conducted for the specific application.
類似化合物との比較
3-Bromo-5,6-dichloro-2-fluorobenzonitrile can be compared with other halogenated benzonitriles, such as:
3-Bromo-2-fluorobenzonitrile: Lacks the additional chlorine atoms, which can affect its reactivity and applications.
5-Chloro-2-fluorobenzonitrile: Lacks the bromine atom, which can influence its chemical behavior and biological activity.
2,4-Dichlorobenzonitrile: Lacks both the bromine and fluorine atoms, resulting in different reactivity and uses.
特性
分子式 |
C7HBrCl2FN |
|---|---|
分子量 |
268.89 g/mol |
IUPAC名 |
5-bromo-2,3-dichloro-6-fluorobenzonitrile |
InChI |
InChI=1S/C7HBrCl2FN/c8-4-1-5(9)6(10)3(2-12)7(4)11/h1H |
InChIキー |
UEKSYUZPAXTYNE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Br)F)C#N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


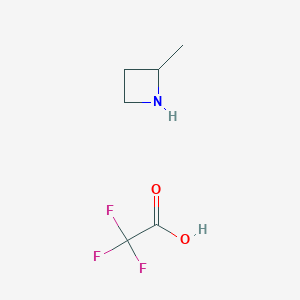
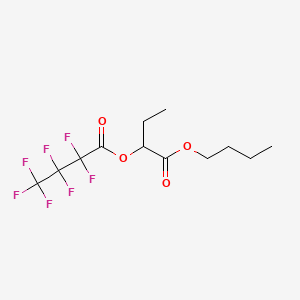

![1-(2-Methylpyrrolidine-3-carbonyl)octahydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B12845506.png)
![1-(Dibutylamino)-3-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl]propane-1,3-diol](/img/structure/B12845513.png)
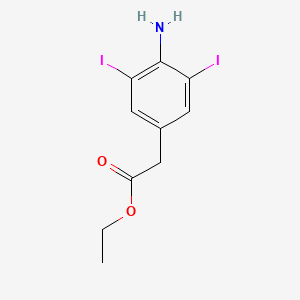

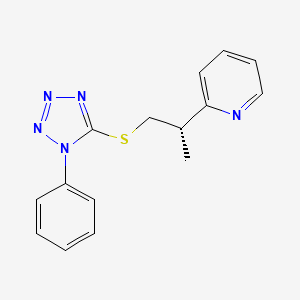
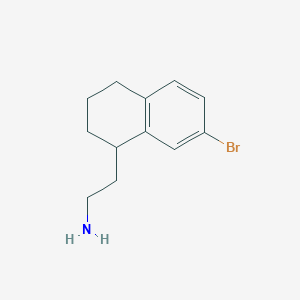
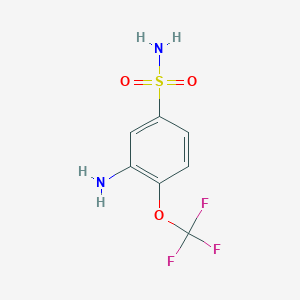
![2'-Acetyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845546.png)
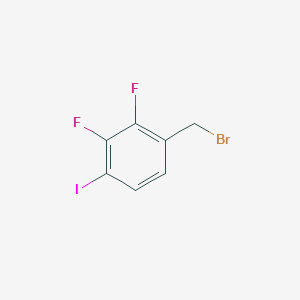
![8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12845562.png)
![S-((4AR,6R,7S,8S,8aR)-7,8-bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B12845570.png)
